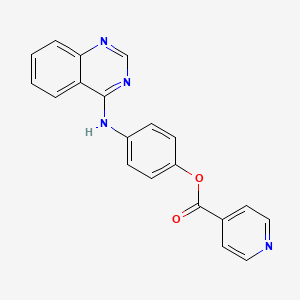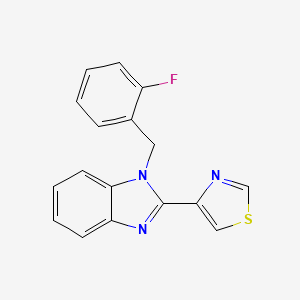![molecular formula C17H23N3O5S B5546172 (4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often starting from simple precursors. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan et al., 2014). This process exemplifies the typical complexity and specificity of reactions required to synthesize such molecules.
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using various analytical techniques, including IR, MS, 1H-NMR, and 13C-NMR spectroscopy. These techniques provide detailed insights into the molecular architecture, such as the positioning of substituents and the overall 3D conformation, which are crucial for understanding the molecule's properties and reactivity (Hassan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this molecule and its derivatives are diverse, ranging from cyclocondensations to multicomponent reactions (MCRs), which often result in the formation of novel heterocyclic compounds. For instance, the reaction of alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol yields 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles, demonstrating regioselective transformations that are key to synthesizing these compounds (Baraldi et al., 1998).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for specific applications. However, specific details on the physical properties of the molecule are scarce and would typically require experimental determination.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for exploiting these molecules in various applications. For example, the ability of related compounds to undergo cyclization or react with isocyanides indicates a high degree of functional versatility, which is essential for chemical synthesis and modification (Tian et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Cytotoxicity Evaluation : A study by Hassan et al. (2014) focused on the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.
Biological Evaluation and Molecular Docking
- Antitumor Activity : Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives and conducted in vitro antitumor activity evaluation against HepG2 and MCF-7 cell lines. They also performed molecular docking to evaluate the potential interaction of these compounds against KSHV thymidylate synthase complex.
Antimicrobial and Antitubercular Activities
Antimicrobial Properties : Research by Ahmad et al. (2016) on novel pyrazoline derivatives showed significant antibacterial activity against various organisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Antitubercular Properties : The same study by Ahmad et al. (2016) also demonstrated the antitubercular activity of these compounds against Mycobacterium tuberculosis, showing superior activity compared to the reference drug Streptomycin.
Synthesis of Novel Derivatives
- Heterocyclic Synthesis : A study by Fadda et al. (2012) used key intermediates for the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.
Antioxidant Studies
- Antioxidant Activity : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl derivatives and evaluated them for their antioxidant activities. Many compounds were found to possess moderate to significant radical scavenging activity.
Antibacterial and Anti-Inflammatory Activities
- Antibacterial and Anti-Inflammatory Agents : The study by Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating them for their antibacterial and anti-inflammatory activities.
Propiedades
IUPAC Name |
(4aS,7aR)-1-[2-(4-hydroxyphenyl)acetyl]-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(2)17(23)20-8-7-19(14-10-26(24,25)11-15(14)20)16(22)9-12-3-5-13(21)6-4-12/h3-6,14-15,21H,7-11H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYAILAXPJFPL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aR)-1-[2-(4-hydroxyphenyl)acetyl]-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![ethyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5546132.png)


![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)